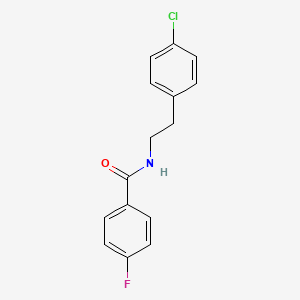
N-(4-chlorophenethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C15H13ClFNO and its molecular weight is 277.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
N-(4-chlorophenethyl)-4-fluorobenzamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines, particularly in targeting specific pathways involved in tumor growth and metastasis.
- Case Study : A study on structurally related benzamides demonstrated their ability to inhibit key kinases associated with cancer proliferation, suggesting that this compound may also possess similar properties .
Neurological Disorders
The compound's interaction with neurotransmitter systems has led to investigations into its potential use in treating neurological disorders. Preliminary studies suggest it may modulate pathways related to pain perception and mood regulation.
- Biological Activity : It has been shown to influence G protein-coupled receptors (GPCRs), which are crucial for neurotransmission. This modulation could provide therapeutic benefits in conditions like anxiety and depression .
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases.
- Mechanism of Action : The compound's ability to antagonize specific receptors involved in the inflammatory response has been documented, highlighting its potential for therapeutic applications in conditions such as arthritis .
Structure-Activity Relationship (SAR)
The following table summarizes the SAR findings related to this compound and its analogs:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| A | 4-Chlorophenyl | 5.41 | High Antagonist |
| B | 4-Fluorophenyl | 3.20 | Moderate Antagonist |
| C | This compound | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity, with lower values indicating higher potency.
Case Study 1: Anticancer Properties
A recent study evaluated the efficacy of this compound against non-small cell lung cancer (NSCLC) cells. The results indicated significant inhibition of cell proliferation, correlating with the compound's ability to target specific kinases involved in tumor growth .
Case Study 2: Neurological Effects
In another investigation, the compound was tested for its effects on pain modulation in animal models. The findings suggested that it effectively reduced pain responses by acting on GPCRs associated with pain pathways, indicating potential use in analgesic therapies .
Properties
Molecular Formula |
C15H13ClFNO |
|---|---|
Molecular Weight |
277.72 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H13ClFNO/c16-13-5-1-11(2-6-13)9-10-18-15(19)12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H,18,19) |
InChI Key |
CRALMWTYCDKSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













